molecular formula C13H19N5O6 B157487 7-Propyl-8-oxoguanosine CAS No. 126092-77-1

7-Propyl-8-oxoguanosine

Cat. No.: B157487
CAS No.: 126092-77-1
M. Wt: 341.32 g/mol
InChI Key: PSAJQOYVXUWDJK-IOSLPCCCSA-N
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Description

7-Propyl-8-oxoguanosine is a chemically modified nucleoside derivative of guanosine, characterized by two key structural alterations:

  • 8-Oxoguanine base: A keto group replaces the hydrogen at position 8 of the purine ring, forming 8-oxoguanine, a well-documented biomarker of oxidative DNA/RNA damage .
  • N7-propyl substitution: A propyl group is attached to the N7 position of the purine ring, distinguishing it from canonical guanosine and other 8-oxo derivatives.

Properties

CAS No.

126092-77-1

Molecular Formula

C13H19N5O6

Molecular Weight

341.32 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

PSAJQOYVXUWDJK-IOSLPCCCSA-N

SMILES

CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CCCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Synonyms

7-propyl-8-oxoguanosine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 7-Propyl-8-oxoguanosine and related compounds:

Compound Structural Features Synthesis Approach Biological Relevance
This compound N7-propyl, C8-keto group on guanine; ribose moiety Likely involves regioselective alkylation of 8-oxoguanine precursors (e.g., hydrolysis of N7-functionalized purines) Potential OGG1 inhibition; probe for DNA damage repair studies
8-Oxoguanosine C8-keto group on guanine; ribose moiety (no N7 substitution) Hydrolysis of 8-halopurines or oxidation of guanosine Substrate for OGG1; biomarker of oxidative DNA damage
8-Hydroxyguanine C8-hydroxy group on guanine (free base, not a nucleoside) Oxidative damage product; commercial synthesis via crystallization/lyophilization Used to quantify oxidative stress in RNA/DNA hydrolysates; induces DNA helix distortion
9-Alkyl-8-oxopurines N9-alkyl group (e.g., methyl, ethyl), C8-keto group; varies in sugar moiety presence Alkylation of 8-oxopurine precursors (e.g., 2-amino-6-chloropurine) under basic conditions Studied for enzyme inhibition and nucleoside analog drug development

Conformational Impact on Nucleic Acids

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